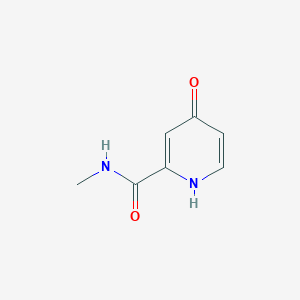

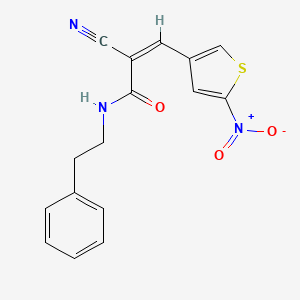

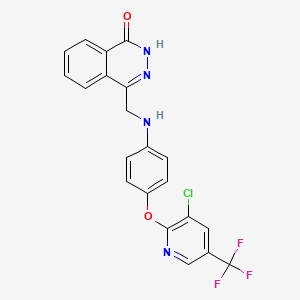

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and is known to inhibit the activity of JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors.

Aplicaciones Científicas De Investigación

Fluorescent Polymers

Research has led to the development of new fluorescent crosslinked aromatic polyamides containing thiophene and furane groups. These polymers exhibit high emission fluorescence due to the crosslinking of vinyl bonds and are potential candidates for heat-sensitive device applications. The fluorescence can be activated or quenched based on thermal processes, highlighting their adaptability in various applications (Sánchez et al., 2015).

Photoluminescence

A study on π-extended fluorene derivatives, including nitro group-containing compounds, has shown these materials possess high fluorescence quantum yields. This property makes them suitable for applications where high visibility and distinct emission colors are required, such as in sensors and light-emitting devices (Kotaka, Konishi, & Mizuno, 2010).

Fluorescence Derivatisation

Another application involves the fluorescence derivatisation of amino acids, using compounds to create strongly fluorescent derivatives. These derivatives have potential applications in biological assays, providing a method to visually track or analyze biological molecules under physiological conditions (Frade et al., 2007).

Synthesis of Disperse Dyes

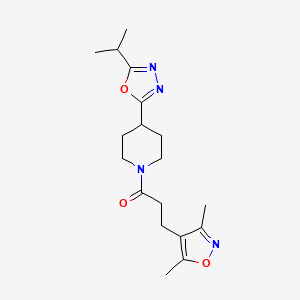

The synthesis of disperse dyes based on enaminones is another area of application. These dyes have been found to exist in a stable form and are used in the coloring of synthetic fibers. The process involves coupling reactions that yield vibrant colors suitable for industrial applications (Elapasery et al., 2020).

Chemical Synthesis and Catalysis

In chemical synthesis, these compounds serve as precursors for the creation of various organic structures, including pyridine products from reactions with methyl 3-oxobutanoate. Such reactions are foundational in developing new chemical entities that can be further utilized in medicinal chemistry and materials science (O'callaghan et al., 1999).

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-10-14(8-13-9-15(19(21)22)23-11-13)16(20)18-7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7H2,(H,18,20)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSJKTZYDNQWIK-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CSC(=C2)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

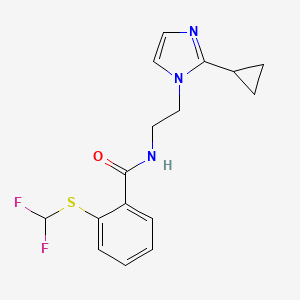

![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)

![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)